(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol is a complex organic compound with a unique structure that includes multiple aromatic rings and chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol typically involves multiple steps, including the formation of the isoindoline ring, the introduction of the diphenylethyl group, and the final coupling with the binaphthalene diol. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain atoms or groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol is used as a chiral ligand in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology
In biology, this compound can be used as a probe to study protein-ligand interactions, given its complex structure and multiple binding sites.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with specific optical or electronic properties, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of (1R)-3,3’-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple aromatic rings and chiral centers allow it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Properties
IUPAC Name |
3-[[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H54N4O2/c71-65-55(39-67-61(45-21-5-1-6-22-45)63(47-25-9-3-10-26-47)69-41-51-31-13-14-32-52(51)42-69)37-49-29-17-19-35-57(49)59(65)60-58-36-20-18-30-50(58)38-56(66(60)72)40-68-62(46-23-7-2-8-24-46)64(48-27-11-4-12-28-48)70-43-53-33-15-16-34-54(53)44-70/h1-40,61-64,71-72H,41-44H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKVCRKEUHNDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=NC(C9=CC=CC=C9)C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H54N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.